REACTION_SMILES
|
[CH3:3][N:4]([C:5](=[S:6])[Cl:7])[c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1.[NH2:1][NH2:2]>>[NH:1]([NH2:2])[C:5]([N:4]([CH3:3])[c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)=[S:6]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C(=S)Cl)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=S)NN)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |